molecular formula C19H13Cl2N3O2 B8588261 2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide CAS No. 84596-14-5

2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide

Cat. No. B8588261
M. Wt: 386.2 g/mol
InChI Key: WTIPCLRAAIJFJI-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

2,6-Dichlorobenzoyl isocyanate (1.5 grams) in a small amount of dichloromethane was added to a solution of 5-phenyl-2-pyridylamine (1.0 gram) in 15 ml dichloromethane. After refluxing for about 5 minutes a precipitate formed. Following this, the reaction mixture was stirred at room temperature, cooled, and then the precipitate was filtered and recrystallized from ethanol, yield 1.8 grams. The identity of the final product was confirmed by NMR, m.p. 221°-231° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[C:14]1([C:20]2[CH:21]=[CH:22][C:23]([NH2:26])=[N:24][CH:25]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>ClCCl>[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:3]=1[C:4]([NH:6][C:7]([NH:26][C:23]1[CH:22]=[CH:21][C:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:25][N:24]=1)=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=O)N=C=O)C(=CC=C1)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)N
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for about 5 minutes a precipitate
Duration
5 min
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol, yield 1.8 grams

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)NC(=O)NC2=NC=C(C=C2)C2=CC=CC=C2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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